molecular formula C10H9N2NaO2S B2651138 Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate CAS No. 2044713-82-6

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate

Cat. No.: B2651138
CAS No.: 2044713-82-6
M. Wt: 244.24
InChI Key: LHFVWZJJZLNNQR-UHFFFAOYSA-M
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Description

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is a chemical compound with the molecular formula C10H9N2NaO2S and a molecular weight of 244.25 g/mol This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine ring system substituted with an ethyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate typically involves the reaction of 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 6-ethylthieno[2,3-d]pyrimidine-4-carboxylic acid

    Reagent: Sodium hydroxide (NaOH)

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures to facilitate the formation of the sodium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiol or thioether derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The thieno[2,3-d]pyrimidine ring system is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-{6-methylthieno[2,3-d]pyrimidin-4-yl}acetate
  • Sodium 2-{6-propylthieno[2,3-d]pyrimidin-4-yl}acetate
  • Sodium 2-{6-butylthieno[2,3-d]pyrimidin-4-yl}acetate

Uniqueness

Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate is unique due to its specific ethyl substitution on the thieno[2,3-d]pyrimidine ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

IUPAC Name

sodium;2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.Na/c1-2-6-3-7-8(4-9(13)14)11-5-12-10(7)15-6;/h3,5H,2,4H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFVWZJJZLNNQR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-82-6
Record name sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate
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